Quinazolin-5-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-5-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H,4,10H2 |
InChI Key |
WBZZKVUPFRXJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Quinazolin 5 Ylmethanamine and Its Derivatives
Classical and Contemporary Approaches to the Quinazoline (B50416) Ring System
The formation of the bicyclic quinazoline structure, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can be achieved through various synthetic routes. frontiersin.org These methods have evolved from traditional high-temperature condensations to more sophisticated, efficient, and environmentally benign modern techniques. openmedicinalchemistryjournal.comnih.gov
Cyclocondensation reactions are a cornerstone of quinazoline synthesis, typically involving the formation of the pyrimidine ring onto a pre-existing benzene derivative. A classic and widely used method starts from anthranilic acid or its derivatives. nih.govekb.eg For instance, the Niementowski reaction involves the condensation of anthranilic acid with formamide at elevated temperatures. ekb.eg Similarly, 2-aminobenzonitriles can undergo intramolecular cyclization under alkaline conditions after treatment with acyl chlorides to form quinazolinone intermediates. ekb.eg
Another common approach is the three-component reaction of anthranilic acid, an amine, and an orthoester, which can be catalyzed by various agents, including heteropolyacids, to yield 4(3H)-quinazolinones. researchgate.net The versatility of these starting materials allows for the introduction of a wide range of substituents onto the quinazoline core.
Table 1: Examples of Cyclocondensation Reactions for Quinazoline Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Anthranilic acid, Formamide | Heat (120°C) | 4(3H)-Quinazolinone | ekb.eg |
| 2-Aminobenzonitrile, 3-Phenyl cinnamoyl chloride | Alkaline conditions | 2-Styryl-4(3H)-quinazolinone | ekb.eg |
| Anthranilic acid, Amine, Orthoester | Heteropolyacid catalyst, Microwave irradiation | 3-Substituted quinazolin-4(3H)-ones | researchgate.net |
Annulation strategies involve the formation of the quinazoline ring system through cyclization reactions where one of the rings is constructed onto the other. Modern annulation methods often employ transition-metal catalysis to achieve high efficiency and selectivity. nih.gov These strategies can include C-H activation, which allows for the direct formation of C-C or C-N bonds, providing an atom-economical route to the quinazoline core. researchgate.netnih.gov
For example, copper-catalyzed annulation of amidines has been developed, involving C-N bond formation followed by an intramolecular C-C bond formation to construct the quinazoline ring. rsc.org Another approach is the nickel-catalyzed [4+2] annulation of benzylamines and nitriles, proceeding via C-H/N-H bond activation. organic-chemistry.org These methods offer significant advantages in terms of substrate scope and functional group tolerance. A transition-metal-free, one-pot synthesis has also been reported through a cascade annulation of halofluorobenzenes with nitriles driven by ortho-lithiation. rsc.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid generation of diverse chemical libraries. openmedicinalchemistryjournal.comnih.gov MCRs are highly valued for their efficiency, atom economy, and operational simplicity. frontiersin.org In quinazoline synthesis, MCRs allow for the construction of complex and highly substituted scaffolds in a one-pot fashion.
An example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to synthesize polycyclic quinazolinones. nih.govacs.org This approach can involve the reaction of components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation. acs.org Other MCRs may involve the iodine-catalyzed reaction of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium acetate. frontiersin.org These strategies provide efficient pathways to a wide array of quinazoline derivatives from simple and readily available starting materials. nih.gov
Table 2: Selected Multi-Component Reactions for Quinazoline Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ugi-4CR followed by Annulation | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Palladium catalyst | Polycyclic Quinazolinones | nih.govacs.org |
| Iodine-Catalyzed MCR | Substituted Benzaldehydes, o-Aminoarylketones, NH4OAc | I2, EtOH or neat | Highly Substituted Quinazolines | frontiersin.org |
| Copper-Catalyzed MCR | (2-Aminophenyl)methanols, Aldehydes, Ceric Ammonium Nitrate | CuCl, CsOH, Acetonitrile | Functionalized Quinazolines | mdpi.com |
Targeted Synthesis of Quinazolin-5-ylmethanamine Scaffold
The synthesis of specifically substituted quinazolines like this compound requires regioselective control during the formation of the heterocyclic core or its subsequent functionalization.
Introducing a methanamine (-CH2NH2) group onto a quinazoline ring can be approached in several ways. One common strategy involves the reduction of a nitrile group. If a 5-cyanoquinazoline derivative can be synthesized, it can be reduced to the corresponding aminomethyl derivative using standard reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alternatively, amination reactions can be employed. Tandem reactions involving copper-catalyzed reductive amination via azidation, followed by reduction, have been used to synthesize quinazolinones. researchgate.net Direct amination of a pre-functionalized quinazoline, such as a 5-(halomethyl)quinazoline, with an amino-group equivalent (e.g., ammonia, or a protected amine followed by deprotection) is another viable route. For instance, copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination have been used to create related N-heterocyclic quinazolines. nih.gov
Achieving regioselective substitution at the C5 position of the quinazoline ring is a significant synthetic challenge. The directing effects of substituents on the benzene portion of the molecule play a crucial role. Synthesis often starts with an appropriately substituted anthranilic acid or another benzene derivative where a functional group or its precursor is already present at the position that will become C5 of the quinazoline.
For example, the synthesis of 5-substituted quinazolinone derivatives has been accomplished and evaluated for biological activity. nih.gov These syntheses rely on starting with pre-substituted anthranilic acids. Furthermore, advanced strategies like the "sulfonyl group dance" have been developed for the regioselective modification of quinazolines, allowing for selective functionalization at specific positions. beilstein-journals.org While often focused on the C2 and C4 positions due to the reactivity of the pyrimidine ring, careful selection of starting materials and reaction conditions can direct substitution to the benzene ring. For instance, a highly regioselective synthesis of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives has been developed, showcasing methods for controlling substitution patterns. mdpi.com
Metal-Catalyzed Transformations in Quinazoline Synthesis and Functionalization
Transition metal catalysis has become an indispensable tool in heterocyclic chemistry, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comorganic-chemistry.org These reactions are crucial for both constructing the quinazoline core and for its subsequent functionalization to introduce diverse substituents. total-synthesis.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful methods for creating C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto a pre-formed quinazoline scaffold. fishersci.co.ukwikipedia.org To achieve this, a halogenated quinazoline (e.g., a chloro-, bromo-, or iodo-quinazoline) is typically used as the electrophilic partner.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is one of the most widely used methods due to the stability and low toxicity of the boron reagents. fishersci.co.ukdergipark.org.tr For instance, a 5-bromoquinazoline could be coupled with an arylboronic acid in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂] and a base (e.g., K₂CO₃, Cs₂CO₃) to yield a 5-arylquinazoline. nih.govnih.gov This reaction has broad functional group tolerance and is a cornerstone of modern medicinal chemistry for creating libraries of functionalized compounds. fishersci.co.ukwikipedia.org
Other notable palladium-catalyzed reactions for quinazoline functionalization include:
Stille Coupling: Utilizes organostannane reagents. fishersci.co.uk
Negishi Coupling: Employs organozinc reagents. fishersci.co.uk
Kumada Coupling: Involves Grignard reagents (organomagnesium halides). organic-chemistry.org
These reactions provide versatile pathways for elaborating the quinazoline core at specific positions, dictated by the initial halogenation pattern. fishersci.co.uk
Copper-Catalyzed Approaches to Quinazoline Derivatives
Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations in quinazoline synthesis. total-synthesis.com Copper-catalyzed methods are particularly prominent in forming C-N bonds, which is fundamental to constructing the heterocyclic ring itself.
One notable approach involves a copper-catalyzed tandem reaction starting from readily available (2-bromophenyl)methylamines and amides. organic-chemistry.org This process typically involves a sequential Ullmann-type C-N coupling followed by an intramolecular cyclization and subsequent aerobic oxidation to form the aromatic quinazoline ring. organic-chemistry.org These reactions can often be performed under air and may not require the addition of a specialized ligand, making them practical and scalable. organic-chemistry.org For example, using a copper(I) iodide (CuI) catalyst with a base like potassium carbonate (K₂CO₃), various substituted quinazolines can be synthesized in good yields. total-synthesis.com
Additionally, copper catalysts can mediate the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes, proceeding through a cascade reaction involving oxidation, condensation, and aromatization. researchgate.net
Other Transition Metal-Mediated Synthetic Routes
Beyond palladium and copper, other transition metals have emerged as powerful catalysts for quinazoline synthesis, often enabling novel reaction pathways through mechanisms like C-H activation or acceptorless dehydrogenative coupling (ADC). total-synthesis.comorganic-chemistry.org
Manganese (Mn): As an earth-abundant and less toxic metal, manganese has gained attention. total-synthesis.com Mn(I)-catalyzed ADC strategies can construct the quinazoline ring from 2-aminobenzyl alcohols and primary amides, releasing hydrogen gas as the only byproduct, which exemplifies high atom economy. organic-chemistry.org
Iron (Fe): Iron catalysts, which are inexpensive and environmentally benign, have been used for similar dehydrogenative couplings. organic-chemistry.org For example, an FeCl₂ catalyst can mediate the reaction of (2-aminophenyl)methanols with benzamides to furnish quinazolines. organic-chemistry.org Iron catalysis can also be employed in oxidative cyclizations of 2-alkylamino N-H ketimines to form the quinazoline core. total-synthesis.com
Cobalt (Co): Cobalt catalysts have proven effective in dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles to provide quinazolines under mild conditions. agroipm.cn
These methods represent the cutting edge of synthetic efficiency, often reducing the need for pre-functionalized starting materials and minimizing waste. organic-chemistry.org
Table 2: Overview of Metal-Catalyzed Reactions in Quinazoline Synthesis
| Metal Catalyst | Reaction Type | Typical Starting Materials | Key Advantage |
|---|---|---|---|
| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Halogenated Quinazoline, Boronic Acid | High functional group tolerance, reliable C-C bond formation. fishersci.co.uk |
| Copper (Cu) | Tandem Ullmann Coupling/Cyclization | (2-bromophenyl)methylamine, Amide | Cost-effective, efficient C-N bond formation. organic-chemistry.org |
| Manganese (Mn) | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl Alcohol, Amide | High atom economy, uses earth-abundant metal. organic-chemistry.org |
| Iron (Fe) | Acceptorless Dehydrogenative Coupling | (2-aminophenyl)methanol, Benzamide (B126) | Environmentally benign and inexpensive catalyst. organic-chemistry.org |
Green Chemistry Approaches in Quinazoline Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In quinazoline synthesis, this often translates to minimizing the use of volatile organic solvents, employing reusable catalysts, and designing more energy-efficient reactions. organic-chemistry.org
Solvent-Free and Aqueous Media Syntheses
A significant focus of green synthetic chemistry is the replacement of conventional organic solvents with more environmentally benign alternatives like water, or eliminating solvents altogether.
Aqueous Media Synthesis: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. While organic compounds often have low solubility in water, this can sometimes be overcome with the use of co-solvents, phase-transfer catalysts, or by heating. chemicalbook.com For example, sustainable transition-metal-free syntheses of quinazolines have been reported from α,α,α-trihalotoluenes and o-aminobenzylamines in water, using molecular oxygen as the oxidant. Microwave irradiation has also been successfully combined with an aqueous medium to rapidly synthesize quinazoline derivatives, demonstrating both energy efficiency and environmental compatibility. wikipedia.org
Solvent-Free Syntheses: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. organic-chemistry.org These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by using microwave irradiation. jocpr.com For instance, the synthesis of quinazoline derivatives has been achieved by reacting aldehydes, 2-aminobenzophenones, and ammonium acetate under solvent-free microwave heating conditions. In some cases, a solid support or catalyst, such as montmorillonite K-10 clay, can be used to facilitate the reaction under solvent-free conditions, with the added benefit that the catalyst can often be recovered and reused. organic-chemistry.org These methods are noted for their simplicity, clean reaction profiles, and reduced environmental impact.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of heterocyclic compounds, including quinazoline derivatives. frontiersin.org This method utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products compared to conventional heating methods. frontiersin.orgresearchgate.net The application of microwaves in the synthesis of quinazolines and quinazolinones has been a significant area of research over the last two decades, offering a greener and more sustainable alternative to traditional synthetic protocols. frontiersin.org
The primary advantages of MAOS stem from its unique heating mechanism. Unlike conventional heating where heat is transferred through conduction and convection, microwave energy is absorbed directly by the molecules in the reaction mixture, leading to rapid and uniform heating. frontiersin.org This can result in specific thermal or kinetic effects that accelerate reaction rates. frontiersin.org Consequently, reactions that might take several hours or even days under conventional conditions can often be completed in a matter of minutes using microwave irradiation. researchgate.net
Research Findings in MAOS of Quinazoline Derivatives
Research has demonstrated the broad applicability of MAOS for constructing the quinazoline scaffold from various precursors. The technique has been successfully employed in key synthetic steps, such as cyclization and condensation reactions. researchgate.net
One common approach involves the reaction of 2-aminobenzamide derivatives with alcohols. A facile and environmentally friendly one-pot synthesis of quinazolinones has been developed using microwave irradiation under solvent-free conditions. nih.gov In this method, various 2-aminobenzamide derivatives react with alcohols like benzyl alcohol in the presence of a copper catalyst and a base (Cs₂CO₃) to yield the desired quinazolinone products in moderate to high yields. nih.gov When compared to conventional oil bath heating, which might take 16 hours to achieve a 55% yield, the microwave-assisted method can be completed in 2 hours with significantly higher yields. nih.gov
Another effective strategy involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines. researchgate.netsci-hub.cat This method is notable for its efficiency and its ability to proceed in green solvents like water. sci-hub.cat The use of microwave heating in this context allows for the rapid synthesis of a wide range of quinazolinone derivatives, including those derived from less reactive substrates like guanidines. researchgate.net The reaction conditions are generally mild, and the products can be obtained in good to excellent yields within minutes. sci-hub.cat
The versatility of MAOS is further highlighted by its use in solvent-free conditions or with sustainable solvents. For instance, the Niementowski reaction, a condensation reaction of anthranilic acid and amides, can be performed under solvent-free microwave irradiation using organic clay as a catalyst to produce quinazolinone derivatives. ijarsct.co.in More recently, the bio-sourced solvent pinane has been used to facilitate the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their precursors. rsc.org
The following tables summarize and compare the findings from various studies on the microwave-assisted synthesis of quinazoline derivatives.
Table 1: Comparison of MAOS vs. Conventional Heating for Quinazolinone Synthesis
| Entry | Reactants | Method | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminobenzamide + Benzyl Alcohol | Conventional Heating | 16 hours | 55% |
| 2 | 2-Aminobenzamide + Benzyl Alcohol | Microwave-Assisted (130 °C) | 2 hours | up to 90% |
| 3 | Anthranilic Acid + Amide (General) | Conventional Heating | 3-6 hours | 48-89% |
This table presents a generalized comparison based on data reported in the literature, illustrating the significant improvements in reaction time and yield achieved with MAOS. researchgate.netnih.gov
Table 2: Selected Examples of Microwave-Assisted Synthesis of Quinazolinone Derivatives| Entry | Starting Materials | Catalyst/Conditions | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzamides + Alcohols | CuI, Cs₂CO₃, O₂ atmosphere | Solvent-free | 2 h | 50-92% |
| 2 | 2-Halobenzoic Acids + Amidines | Iron Catalyst | Water or DMF | Minutes | Moderate to High |
| 3 | Anthranilic Acid + Amides/Ketones | Organic Clay | Solvent-free | Not Specified | Moderate to Excellent |
This table showcases the diversity of substrates and conditions successfully employed in the MAOS of quinazolinone derivatives. nih.govsci-hub.catijarsct.co.inrsc.org
Chemical Reactivity and Derivatization Strategies for Quinazolin 5 Ylmethanamine
Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core
The quinazoline ring system, being a diazanaphthalene, is characterized by an electron-deficient pyrimidine (B1678525) ring, which makes it susceptible to nucleophilic attack. nih.govjournalcsij.com This reactivity is particularly pronounced when leaving groups, such as halogens, are present at specific positions on the heterocyclic ring.
The C-2 and C-4 positions of the quinazoline ring are the primary electrophilic centers and are readily attacked by nucleophiles. wikipedia.org The presence of two nitrogen atoms in the pyrimidine ring lowers the pi-electron density, facilitating nucleophilic aromatic substitution (SNAr) at these positions, especially when they bear a suitable leaving group. journalcsij.com In halo-substituted quinazolines, the halogen atoms at C-2 and C-4 can be displaced by a variety of nucleophiles. wikipedia.org
Extensive research on 2,4-dichloroquinazoline (B46505) demonstrates a distinct regioselectivity, with nucleophilic attack preferentially occurring at the C-4 position over the C-2 position. mdpi.com This heightened reactivity at C-4 is attributed to a lower activation energy for the formation of the Meisenheimer intermediate, as supported by theoretical calculations. mdpi.com A wide range of primary and secondary amines, including anilines and benzylamines, have been shown to selectively displace the C-4 chloride, yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.com
Table 1: Examples of Regioselective Nucleophilic Aromatic Substitution at the C-4 Position of 2,4-Dichloroquinazoline
| Nucleophile | Product Type | Reference |
|---|---|---|
| Anilines | 2-Chloro-4-anilinoquinazoline | mdpi.com |
| Benzylamines | 2-Chloro-4-(benzylamino)quinazoline | mdpi.com |
| Primary Aliphatic Amines | 2-Chloro-4-(alkylamino)quinazoline | mdpi.com |
The C-5 methanamine group is an electron-donating substituent. Its presence is expected to increase the electron density of the entire quinazoline ring system, including the pyrimidine portion. Consequently, this electron-donating effect deactivates the quinazoline core towards nucleophilic aromatic substitution compared to an unsubstituted or electron-withdrawn quinazoline. The properties of substituted quinazolines are highly dependent on the nature and position of the substituents. nih.gov While specific studies detailing the directing effect of a C-5 methanamine group on nucleophilic substitution are not widely documented, the general principle suggests it would reduce the electrophilicity of the C-2 and C-4 carbons, making reactions with nucleophiles more challenging compared to derivatives bearing electron-withdrawing groups.
Electrophilic Aromatic Substitution on the Quinazoline Ring
In contrast to nucleophilic substitution which targets the electron-poor pyrimidine ring, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene (B151609) ring. wikipedia.org For the parent quinazoline molecule, the established order of reactivity for electrophilic attack is 8 > 6 > 5 > 7. wikipedia.orgnih.govscispace.com Nitration, a well-studied EAS reaction on quinazoline, yields 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.com
The presence of the methanamine group at the C-5 position fundamentally alters this reactivity pattern. The aminomethyl group is a strong activating and ortho-, para-directing group. Therefore, for Quinazolin-5-ylmethanamine, incoming electrophiles will be directed primarily to the C-6 and C-8 positions, which are ortho and para to the activating substituent, respectively. This directing influence significantly enhances the susceptibility of these positions to electrophilic attack compared to the unsubstituted quinazoline.
Modifications of the Amine Functionality at the C-5 Position
The primary amine of the C-5 methanamine group is a key site for derivatization, serving as a versatile nucleophilic handle for a wide array of chemical transformations. These modifications allow for the synthesis of a diverse library of compounds with varied physicochemical properties.
The lone pair of electrons on the nitrogen atom of the methanamine moiety allows it to readily undergo standard amine derivatization reactions.
Acylation: The primary amine can be easily acylated to form amides. This is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Such reactions have been used to introduce acetamide (B32628) and other amide-containing functionalities to quinazoline-based structures. nih.govnih.gov
Alkylation: Nucleophilic attack by the amine on alkyl halides or other alkylating agents results in the formation of secondary or tertiary amines. The regioselectivity of alkylation on the exocyclic amine is generally high under appropriate conditions, though N-alkylation of the quinazoline ring itself can occur under different circumstances. juniperpublishers.comdnu.dp.ua
Arylation: While less commonly reported in the initial search results for this specific scaffold, the formation of C-N bonds via arylation is a feasible transformation, typically accomplished through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
The nucleophilic character of the C-5 methanamine enables its conversion into several important functional groups.
Imines: The primary amine undergoes condensation with aldehydes or ketones, typically under acid catalysis, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is a fundamental transformation for primary amines and is widely used in organic synthesis. nih.gov
Amides: As discussed in the acylation section, amides are readily synthesized from the amine. This linkage is a common feature in many biologically active molecules. nih.govnih.gov
Ureas: Urea (B33335) derivatives can be prepared by reacting the amine with isocyanates. organic-chemistry.org Alternatively, reactions with phosgene (B1210022) equivalents like carbonyldiimidazole, followed by the addition of another amine, can yield unsymmetrical ureas. The synthesis of quinazolinone-urea conjugates has been reported as a strategy for developing new bioactive agents. nih.govnih.govresearchgate.net
Table 2: Summary of Derivatization Reactions at the C-5 Amine Functionality
| Reaction Type | Reactant(s) | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Anhydride | Amide (-NH-CO-R) |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NH-R) |
| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (-N=CH-R or -N=CR₂) |
Heterocyclic Annulation Reactions involving the Quinazoline Scaffold
The quinazoline nucleus is a privileged structure in medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with enhanced biological activities. tandfonline.comresearchgate.netchemrxiv.org While specific examples of annulation reactions starting directly from this compound are not extensively documented, the known reactivity of the quinazoline scaffold and the primary amine functionality allows for the postulation of several synthetic strategies. These reactions can be broadly categorized into those that involve the primary amine in the ring-forming step and those that build upon the quinazoline ring itself.
One of the most direct ways to achieve heterocyclic annulation is through reactions involving the primary amine of the methanamine group. This functionality can serve as a key nucleophile or as a building block for the construction of a new ring fused to the quinazoline system at the 5- and a neighboring position, or more commonly, by forming a polycyclic system connected through the methanamine linker.
A plausible approach is the Pictet-Spengler reaction , a well-established method for the synthesis of tetrahydroisoquinoline and related fused heterocyclic systems. researchgate.netwikipedia.org In a hypothetical application to this compound, the primary amine could be condensed with an aldehyde or ketone to form an intermediate Schiff base. Subsequent intramolecular electrophilic substitution onto an activated position of the quinazoline ring, potentially facilitated by the electron-donating nature of the aminomethyl group, would lead to a new fused ring system. The success of this approach would depend on the reactivity of the quinazoline ring towards electrophilic attack.
Another potential strategy involves aza-Diels-Alder reactions . The quinazoline ring system can act as a diene or a dienophile, depending on its substitution pattern and the reaction partner. nih.govrsc.orgujpronline.com While typically these reactions are used to construct the quinazoline ring itself, appropriately substituted quinazolines can participate in cycloaddition reactions to form more complex fused systems. For instance, the diene character of the pyrimidine part of the quinazoline could be exploited in a reaction with a suitable dienophile, leading to a bridged or fused adduct.
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct complex heterocyclic frameworks in a single step. openmedicinalchemistryjournal.com A hypothetical MCR involving this compound, an aldehyde, and a third component with a suitable functional group could lead to the formation of a new heterocyclic ring appended to the quinazoline core.
The following table summarizes potential annulation strategies that could be explored with this compound based on known transformations of related compounds.
| Reaction Type | Potential Reactants with this compound | Potential Fused Heterocyclic Product | Key Features & Considerations |
| Pictet-Spengler Reaction | Aldehydes, Ketones | Tetrahydro-β-carboline analogues | Requires activation of the quinazoline ring for intramolecular electrophilic substitution. |
| Aza-Diels-Alder Reaction | Dienophiles (e.g., maleimides, acetylenedicarboxylates) | Fused polycyclic systems | The feasibility depends on the dienic or dienophilic character of the quinazoline core. |
| Multicomponent Reactions | Aldehydes, Isocyanides, etc. | Diverse fused heterocycles (e.g., pyrroloquinazolines) | Offers a high degree of molecular diversity from simple building blocks. openmedicinalchemistryjournal.com |
| Condensation Reactions | α,β-Unsaturated ketones/esters | Dihydropyridine-fused quinazolines | Utilizes the primary amine as a nucleophile to initiate a cascade cyclization. |
It is important to note that the substitution on the quinazoline ring can significantly influence the outcome of these reactions. Electron-donating or -withdrawing groups on the benzene portion of the quinazoline scaffold can alter its reactivity and regioselectivity in annulation reactions. mdpi.com
Stereoselective Transformations and Chiral Auxiliary Applications
The primary amine of this compound provides a handle for introducing chirality into the molecule. This can be achieved through stereoselective reactions at the amine or by utilizing the quinazoline derivative as a chiral auxiliary to control stereochemistry in other reactions.
Stereoselective Synthesis of Derivatives:
One common approach to introduce a chiral center is through the formation of diastereomeric derivatives. For example, the reaction of this compound with a chiral carboxylic acid would yield a pair of diastereomeric amides. These diastereomers could potentially be separated by chromatography or crystallization, and subsequent hydrolysis would provide the enantiomerically enriched amine.
Alternatively, stereoselective reduction of a Schiff base formed from this compound and a prochiral ketone, using a chiral reducing agent, could lead to the formation of a chiral secondary amine with high enantiomeric excess.
The following table outlines some potential stereoselective transformations applicable to this compound.
| Transformation | Reagents and Conditions | Potential Chiral Product | Stereochemical Control |
| Formation of Diastereomeric Amides | Chiral carboxylic acid, coupling agent (e.g., DCC, EDC) | Diastereomeric amides | Separation of diastereomers followed by hydrolysis. |
| Stereoselective Reduction of Imines | Prochiral ketone, chiral reducing agent (e.g., chiral borane) | Chiral secondary amine | Facial selectivity of the imine reduction controlled by the chiral reagent. |
| Enzymatic Resolution | Lipase, acylating agent | Enantiomerically enriched amine and acylated amine | Enzymes can selectively acylate one enantiomer of the racemic amine. |
Chiral Auxiliary Applications:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While there is no direct literature on the use of this compound as a chiral auxiliary, its structural features suggest potential in this area.
To function as a chiral auxiliary, this compound would first need to be resolved into its enantiomers. Once a single enantiomer is obtained, it could be attached to a prochiral substrate, for example, through an amide linkage with a carboxylic acid. The quinazoline moiety could then sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face. After the stereoselective reaction, the auxiliary could be cleaved and recovered.
The nitrogen atoms within the quinazoline ring could also play a role in coordinating to metal catalysts, which could be a key feature in certain asymmetric transformations. The development of chiral ligands for transition-metal-catalyzed reactions is a major area of research, and aminomethyl-substituted azaheterocycles have been explored for this purpose. mdpi.comnih.gov
The potential of this compound and its derivatives as chiral ligands in asymmetric catalysis is an area ripe for investigation. The combination of a rigid heterocyclic backbone and a flexible aminomethyl coordinating group could provide a unique steric and electronic environment for a metal center, potentially leading to high levels of enantioselectivity in a variety of reactions.
Biological Relevance and Mechanisms of Action: Research on Quinazolin 5 Ylmethanamine Derivatives
Exploration of Molecular Targets and Pathways
Research into quinazolin-5-ylmethanamine and its related quinazoline (B50416) analogs has unveiled a diverse range of molecular interactions. These compounds are recognized as "privileged scaffolds" because they can bind to multiple, distinct biological targets with high affinity. nih.gov This versatility has made them a focal point in the discovery of inhibitors for enzymes that play critical roles in pathological conditions, most notably in cancer and infectious diseases. The primary focus has been on protein kinases and other crucial enzymes involved in cell signaling, proliferation, and metabolism.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. ekb.eg Quinazoline derivatives have emerged as a particularly successful class of kinase inhibitors. ekb.eg
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation, and its overactivity is frequently implicated in various cancers. nih.govekb.eg The quinazoline core has proven to be a highly effective scaffold for developing EGFR inhibitors due to its strong affinity for the ATP-binding site of the EGFR kinase domain. nih.govresearchgate.net Several generations of quinazoline-based EGFR inhibitors have been developed and approved for clinical use. nih.gov
Research has shown that specific substitutions on the quinazoline ring are critical for inhibitory activity. For instance, 4-anilino-quinazoline derivatives are a well-established class of EGFR inhibitors. nih.gov Modifications at the C-6 and C-7 positions of the quinazoline core, as well as on the aniline (B41778) moiety, have been extensively explored to enhance potency and selectivity against both wild-type and mutant forms of EGFR. nih.gov For example, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives demonstrated potent antiproliferative activity, with some compounds showing higher inhibition against wild-type EGFR kinase than the reference drug lapatinib. nih.gov Another study found that novel quinazolinone derivatives exhibited significant inhibitory activity against EGFR, with compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) showing the highest potency with an IC50 value of 1.37 nM. brieflands.com
| Compound | Target | IC50 (nM) | Reference |
| Compound 1 | EGFRwt | 20.72 | nih.gov |
| Lapatinib | EGFRwt | 27.06 | nih.gov |
| Compound 11 | EGFRwt | 0.38 | nih.gov |
| Compound 11 | EGFRT90M/L858R | 2.2 | nih.gov |
| Afatinib | EGFRwt | 0.67 | nih.gov |
| Afatinib | EGFRT90M/L858R | 3.7 | nih.gov |
| Compound 8b | EGFR | 1.37 | brieflands.com |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.net Many quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, often acting as dual inhibitors of both EGFR and VEGFR-2. amazonaws.com
The 4-anilinoquinazoline (B1210976) scaffold is also effective for targeting VEGFR-2. nih.gov Studies have shown that replacing small hydrophobic substituents on the aniline ring with phenyl urea (B33335) moieties can lead to potent dual inhibition of both EGFR and VEGFR-2. nih.gov A series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with compound SQ2 showing potent kinase inhibition with an IC50 of 0.014 µM. nih.gov Similarly, benzo[g]quinazoline (B13665071) derivatives have been investigated, with some compounds showing VEGFR-2 inhibition activity that is 1.4-fold greater than the reference drug sorafenib. mdpi.com
| Compound | Target | IC50 (µM) | Reference |
| Compound SQ2 | VEGFR-2 | 0.014 | nih.gov |
| Cabozantinib | VEGFR-2 | 0.0045 | nih.gov |
| 2-naphtyl substituent 37 | VEGFR-2 | 0.03 | amazonaws.com |
The inhibitory activity of quinazoline derivatives extends beyond EGFR and VEGFR-2 to other important tyrosine kinases. Human Epidermal Growth Factor Receptor 2 (HER2), another member of the EGFR family, is a key target in breast cancer treatment. nih.gov Some quinazoline derivatives have been developed as pan-HER inhibitors, potently inhibiting EGFR, HER2, and HER4. nih.gov For example, one compound demonstrated high-strength reversible inhibition of EGFR and was also identified as a potent inhibitor of HER2 and HER4. nih.gov Another series of 6-substituted-4-(3-bromophenylamino)quinazolines were designed as potential irreversible inhibitors of both EGFR and HER2 tyrosine kinases. researchgate.net While research is extensive for the HER family, specific studies focusing on this compound derivatives against Janus kinase 2 (JAK2), Monopolar spindle 1 (MPS1), and Polo-like kinase 1 (PLK1) are less commonly reported in the reviewed literature.
Src and Abl are non-receptor tyrosine kinases that play roles in cell proliferation, survival, and migration. The Bcr-Abl fusion protein is famously associated with chronic myeloid leukemia. A series of anilinoquinazolines substituted at the C-5 position have been investigated as inhibitors of c-Src and Bcr-Abl kinase, demonstrating nanomolar to sub-nanomolar inhibitory potency. mdpi.com Additionally, styrylquinazoline (B1260680) derivatives have been evaluated for their inhibitory potential against a panel of non-receptor tyrosine kinases. nih.gov Compound IS1 , which features a 2-methoxystyryl moiety, showed 90.81% inhibition of ABL kinase activity at a concentration of 0.5 µM. nih.gov This compound also effectively inhibited Lck and Src proteins. nih.gov
| Compound | Kinase Target | Inhibition (%) at 0.5 µM | Reference |
| IS1 | ABL | 90.81 | nih.gov |
| IS1 | Lck | 79 | nih.gov |
| IS1 | Src | 79 | nih.gov |
| IS9 | Lyn | 57 | nih.gov |
| IS9 | Src | 54 | nih.gov |
The therapeutic potential of quinazoline derivatives is not limited to kinase inhibition. These compounds have been shown to inhibit a variety of other enzymes crucial for cellular function and pathogen survival.
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and amino acids. wikipedia.org Inhibiting DHFR disrupts DNA synthesis, making it an effective target for both anticancer and antibacterial agents. wikipedia.orgnih.gov Several series of quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.gov For example, compound 3d showed high inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC50 of 0.769 µM, while compound 3e was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR) with an IC50 of 0.158 µM. nih.gov The same study found that compound 3e also inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov
Thymidylate Synthase (TS): Thymidylate synthase is another key enzyme in the DNA synthesis pathway. Quinazoline antifolates, such as 10-propargyl-5,8-dideazafolic acid (CB 3717) , have been investigated as TS inhibitors. nih.gov These compounds can modify the enzyme's active site, inhibiting its catalytic activity. nih.gov Removing the 2-amino group from the quinazoline structure in some analogs resulted in only a slight loss of TS inhibition while significantly increasing solubility and cellular penetration. nih.gov
Aldose Reductase (ALR2): Aldose reductase is an enzyme implicated in the complications of diabetes. nih.gov A study on novel quinazolin-4(3H)-one derivatives identified a cyclohexyl-substituted compound (compound 9 ) as a highly potent and competitive ALR2 inhibitor, with a Ki of 0.064 µM, which is 15 times more effective than the standard inhibitor epalrestat. nih.gov
Cyclic GMP Phosphodiesterase (cGMP-PDE): Phosphodiesterases are enzymes that break down cyclic nucleotides like cGMP. semanticscholar.org A newly synthesized compound, 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline , was found to have a potent inhibitory action on cGMP-PDE, with an IC50 of 0.36 µM. nih.gov Structure-activity relationship studies revealed that monosubstitution at the 6-position of the quinazoline ring with compact, hydrophobic groups was essential for potent inhibitory activity. ebi.ac.uk
DNA Repairing Enzymes: Some quinazoline derivatives have been shown to inhibit enzymes involved in DNA repair and maintenance. One study reported on 4-quinazolinone derivatives as inhibitors of the DNA repair enzyme Poly(ADP-Ribose) Polymerase (PARP). amanote.com Other related quinoline-based compounds have been found to inhibit a range of enzymes that act on DNA, including DNA methyltransferases and topoisomerase II, often through DNA intercalation. nih.govnih.gov
SARS-CoV-2 3CL protease: The 3C-like protease (3CLpro) is an essential enzyme for the replication of the SARS-CoV-2 virus. Several studies have identified quinazolinone derivatives as potential inhibitors of this viral protease. arabjchem.orgwjpls.org A series of new quinazolinone derivatives were evaluated for their inhibitory potential against SARS-CoV-2 3CLpro, with compound 5j showing an IC50 value of 0.44 µM. arabjchem.org Another study identified a quinazolinone-benzimidazole hybrid (compound 9b ) that exhibited anti-3CL enzymatic activity with an IC50 value of 10.73 µM. nih.govnih.gov
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Compound 3d | SaDHFR | 0.769 µM | nih.gov |
| Compound 3e | EcDHFR | 0.158 µM | nih.gov |
| Compound 3e | human DHFR | 0.527 µM | nih.gov |
| Compound 9 | Aldose Reductase (ALR2) | 0.064 µM (Ki) | nih.gov |
| 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | cGMP-PDE | 0.36 µM | nih.gov |
| Compound 5j | SARS-CoV-2 3CLpro | 0.44 µM | arabjchem.org |
| Compound 9b | SARS-CoV-2 3CLpro | 10.73 µM | nih.govnih.gov |
Receptor Modulation (e.g., Benzodiazepine (B76468), GABA, Adenosine (B11128), 5-HT Receptors)
The quinazoline scaffold is a versatile pharmacophore that has been extensively studied for its ability to modulate various receptor systems in the central nervous system and periphery.
GABA and Benzodiazepine Receptors: Derivatives of scaffolds related to quinazoline, such as pyrazolo[1,5-a]quinazolines, have been investigated as modulators of the GABA-A receptor, the primary target for benzodiazepines. researchgate.netresearchgate.net These compounds interact with the benzodiazepine binding site on the GABA-A receptor complex, which is a ligand-gated ion channel responsible for mediating fast neuronal inhibition. researchgate.net For instance, studies on 8-chloropyrazolo[1,5-a]quinazoline derivatives revealed that specific substitutions could elicit a range of effects, from agonist activity (enhancing GABA-induced chloride ion current) to antagonist or null modulator activity. researchgate.net The presence of a hydroxymethyl group at position 3 of the pyrazolo[1,5-a]quinazoline core was found to be important for agonist activity, while replacing it with a methoxymethyl group resulted in a null modulator. researchgate.net This highlights the sensitivity of the receptor to minor structural changes in the ligand.
Adenosine Receptors: Quinazoline derivatives have emerged as potent and selective antagonists for adenosine receptors, particularly the A2A and A3 subtypes. The adenosine A2A receptor is a therapeutic target for neurodegenerative diseases and cancer. mdpi.comresearchgate.net Research on 2-aminoquinazoline (B112073) derivatives identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a high-affinity A2A receptor antagonist. researchgate.net Co-crystallization studies revealed key interactions, including hydrogen bonds between the 2-aminoquinazoline ring and residues Asn253 and Glu169 of the receptor. researchgate.net Further studies explored substitutions at the C6 and C7 positions to enhance antagonist activity and solubility. mdpi.comresearchgate.net Isoquinoline and quinazoline urea analogues have also been developed as antagonists for the human adenosine A3 receptor. nih.govnih.gov Structure-affinity analysis showed that a phenyl or heteroaryl substituent on the C-2 position of the quinazoline ring increased A3 receptor affinity. nih.gov
5-HT Receptors: The quinazoline scaffold has been successfully utilized to develop ligands for serotonin (B10506) (5-HT) receptors. A series of N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine derivatives were designed and evaluated as novel 5-HT2A receptor ligands. mdpi.com One compound, in particular, displayed a high affinity (Ki value of 14.04 ± 0.21 nM) and over 10,000-fold selectivity against 5-HT1A, D1, and D2 receptors, acting as a functional antagonist at the 5-HT2A receptor. mdpi.com Additionally, quinazolinone derivatives have been explored as 5-HT7 receptor antagonists for potential antidepressant effects. google.comnih.gov A study of 85 compounds in a quinazolinone library identified derivatives with IC50 values below 100 nM, with the most potent compound having an IC50 of 12 nM. google.comnih.gov
Ion Channel Modulation (e.g., IKur inhibitors)
Derivatives of the quinazoline scaffold have been identified as potent modulators of ion channels, with significant research focused on inhibitors of the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the Kv1.5 gene. semanticscholar.org The IKur channel is functionally expressed in the human atrium but not the ventricle, making it a prime target for the development of atrial-selective antiarrhythmic drugs to treat atrial fibrillation (AF) without the proarrhythmic risks associated with ventricular channel blockade. semanticscholar.org
A series of phenylquinazoline inhibitors of Kv1.5 were developed and optimized for potency, selectivity, and pharmacokinetic properties. semanticscholar.org The compound 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine was identified as a potent IKur current blocker with high selectivity against other critical cardiac ion channels like hERG, sodium (NaV), and calcium (CaV) channels. mdpi.com This compound demonstrated robust efficacy in preclinical models. semanticscholar.org However, it also showed an unacceptable level of brain penetration. mdpi.comnih.gov
Subsequent research focused on modifying the C2' position of the 2-(pyrimidin-5-yl) moiety by introducing hydrogen bond donors to reduce brain penetration while maintaining the desired activity profile. mdpi.comnih.gov This effort led to the identification of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide as a clinical candidate. mdpi.comnih.gov This compound exhibited robust effects in rabbit and canine pharmacodynamic models and possessed an acceptable cross-species pharmacokinetic profile. mdpi.com
The research in this area demonstrates how the quinazoline core can be systematically modified to achieve potent and selective inhibition of specific ion channels, addressing a clear unmet medical need in the treatment of cardiac arrhythmias. semanticscholar.org
DNA Binding and Topoisomerase Inhibition
The planar aromatic structure of the quinazoline nucleus makes it a suitable scaffold for designing molecules that can interact with DNA and inhibit associated enzymes like topoisomerases. nih.govresearchgate.net DNA topoisomerases (Top1 and Top2) are crucial enzymes that manage DNA topology during replication, transcription, and repair, making them important targets for anticancer agents. nih.govnih.gov
Several quinazoline derivatives have been designed as topoisomerase inhibitors. nih.gov Benzoquinazoline derivatives, in particular, have been shown to inhibit cell growth, form molecular complexes with DNA, and interfere with both topoisomerase I and topoisomerase II activity. nih.gov The most active compounds in one study, carrying a dimethylaminoethyl side chain, were also found to induce apoptosis in HeLa cells. nih.gov
Research into semanticscholar.orgmdpi.comnih.govtriazolo[4,3-c]quinazoline derivatives showed that these compounds can act as DNA intercalators. researchgate.net The design of these molecules often involves a chromophore (the triazolo-quinazoline moiety) that intercalates between DNA base pairs and a side chain designed to bind in the DNA groove. researchgate.net Several of these compounds displayed very strong DNA-binding affinities, with IC50 values comparable to or even better than the well-known anticancer drug Doxorubicin. researchgate.net
The mechanism of action for many cytotoxic quinazolines involves the inhibition of DNA repair enzyme systems, highlighting the importance of DNA as a target for this class of compounds. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Potency
Impact of Substituents on Quinazoline Ring Positions (C-2, C-4, C-6, C-7) on Target Binding Affinity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. Extensive SAR studies have provided insights into optimizing these compounds for various biological targets.
Position C-2: The C-2 position is a critical site for modification. In the development of adenosine A3 receptor antagonists, introducing a phenyl or heteroaryl group at C-2 significantly increased affinity compared to unsubstituted or aliphatic derivatives. nih.gov For DNA binding agents, the presence of a phenyl ring at C-2 was found to be vital for forming hydrogen bonds with the target enzyme, thereby improving binding. researchgate.net For poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, a phenyl substituent at the 2-position yielded submicromolar inhibitors, while introducing polar amides led to potent nanomolar inhibitors. researchgate.net
Position C-4: The 4-amino substitution is a common feature in many biologically active quinazolines, particularly EGFR inhibitors. nih.gov The aniline moiety at C-4 plays a crucial role in binding to the ATP pocket of the kinase. In a series of dual-acting compounds targeting TNF-alpha production and T-cell proliferation, a 4-chlorophenethylamino group at this position was evaluated. nih.gov
Positions C-6 and C-7: These positions on the benzo portion of the quinazoline ring are frequently modified to fine-tune activity and properties. In the development of A2A adenosine receptor antagonists, substitutions at both C-6 and C-7 were explored. mdpi.com Replacing a bromine at C-6 with smaller groups like methyl or chlorine maintained high affinity, whereas larger substituents like phenyl or small, polar groups like methoxy (B1213986) abolished it. researchgate.net At the C-7 position, optimal substituents such as bromine, chlorine, or methyl groups resulted in binding affinities comparable to the corresponding C-6 substituted molecules. mdpi.com For EGFR inhibitors, 6,7-dimethoxy substitution was found to be favorable. nih.gov In another series, a piperazine (B1678402) ring at the C-7 position yielded potent inhibitors of TNF-alpha production and T-cell proliferation. nih.gov
| Target | Position | Favorable Substituents | Unfavorable Substituents | Reference |
|---|---|---|---|---|
| Adenosine A3 Receptor | C-2 | Phenyl, 3-pyridyl | Unsubstituted, Aliphatic | nih.gov |
| Adenosine A2A Receptor | C-6 | Bromine, Methyl, Chlorine | Phenyl, Methoxy, Fluorine | researchgate.net |
| Adenosine A2A Receptor | C-7 | Bromine, Chlorine, Methyl | N/A | mdpi.com |
| TNF-alpha / T-Cell Proliferation | C-7 | Piperazine ring | N/A | nih.gov |
| DNA Binding | C-2 | Phenyl | N/A | researchgate.net |
Role of the C-5 Methanamine Substituent in Modulating Biological Activity
The C-5 position of the quinazoline ring is a less commonly substituted site compared to positions 2, 4, 6, and 7, but modifications at this position have been shown to be critical for certain biological activities. While direct and extensive research on the specific this compound moiety is not widely reported in the reviewed literature, studies on various other 5-substituted quinazolines and related fused systems provide significant insights into the role of this position.
In the context of EGFR inhibitors, cyclization between the C-5 and C-6 positions of the quinazoline core was explored to create more compact molecules, suggesting that steric bulk and conformation at this region are important for kinase domain binding. nih.gov Further, substitution at the C-5 position of a benzamide (B126) moiety attached to the quinazoline core with a nitro group led to a twofold increase in inhibitory activity, indicating that electronic effects at this position can influence potency. nih.gov
Research on quinazolinone derivatives as thymidylate synthase inhibitors specifically focused on the synthesis of 5-substituted analogues. nih.gov In this series, compounds with hydroxyl (-OH) and carboxylic acid (-CO2H) groups at the C-5 position were the most effective inhibitors, suggesting that hydrogen bonding capabilities at this position may contribute significantly to increased inhibitory activity. nih.gov
Influence of Linker Chemistry and Peripheral Moiety Attachments
The biological activity of quinazoline-based compounds is not solely determined by the core structure but is also profoundly influenced by the linkers used to connect peripheral moieties and the nature of those moieties themselves. The linker's length, flexibility, and chemical nature can dictate the optimal positioning of a functional group within a target's binding site.
For DNA-binding benzoquinazolines, the introduction of a dimethylaminoethyl side chain was essential for cytotoxic activity. nih.gov This flexible linker allows the terminal amine to engage in crucial interactions within the DNA groove or with associated enzymes. Similarly, in the design of semanticscholar.orgmdpi.comnih.govtriazolo[4,3-c]quinazoline DNA intercalators, various linkers such as benzylidine, semicarbazide, and thiosemicarbazide (B42300) were used to connect a groove-binding side chain to the C-5 position of the core, demonstrating the versatility of linkers in achieving the desired mode of action. researchgate.net
Mechanistic Investigations in Cell-Based Assays (Excluding Human Clinical Data)
The biological significance of this compound and its derivatives has been extensively explored through a variety of cell-based assays. These in vitro studies have been instrumental in elucidating the mechanisms of action of these compounds, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory activities. The following sections detail the research findings from these investigations.
Studies on Anticancer Activity in Cancer Cell Lines (e.g., MCF-7, A549, HT-29, HepG2, SKBR3)
Quinazoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, indicating their potential as anticancer agents. mdpi.comnih.gov Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, key processes in controlling cancer cell proliferation. mdpi.comnih.gov
One area of focus has been the development of morpholine-substituted quinazoline derivatives. For instance, compounds AK-3 and AK-10 have shown notable cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.govrsc.org Mechanistic investigations indicated that these compounds inhibit cell proliferation by arresting the cell cycle in the G1 phase and inducing apoptosis. nih.govrsc.org
Another study synthesized a series of novel quinazoline derivatives and evaluated their antitumor activity against five different cancer cell lines: MGC-803 (gastric cancer), MCF-7, PC-9 (lung cancer), A549, and H1975 (non-small cell lung cancer). nih.govmdpi.com Compound 18, in particular, exhibited potent antiproliferative effects against MGC-803 cells, with an IC50 value of 0.85 μM. nih.govmdpi.com Further investigation in MGC-803 cells revealed that compound 18 inhibited cell migration, induced cell cycle arrest at the G2/M phase, and triggered apoptosis. nih.govmdpi.com This apoptotic induction was associated with a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an upregulation of the pro-apoptotic protein Bax and cleaved PARP. nih.gov
Similarly, a series of 4-anilinoquinazoline derivatives were synthesized and tested for their in vitro inhibitory activities against MDA-MB-231 (breast cancer) and A549 cells. nih.gov Compound Y22 from this series demonstrated the most potent inhibitory effect on MDA-MB-231 cells, with an IC50 value of 4.53 μM. nih.gov This compound was also found to inhibit cell migration and induce apoptosis, which was linked to the downregulation of Bcl-2 and upregulation of Bax. nih.gov
The following interactive table summarizes the cytotoxic activity of selected quinazoline derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
| AK-3 | A549 | 10.38 ± 0.27 |
| MCF-7 | 6.44 ± 0.29 | |
| SHSY-5Y | 9.54 ± 0.15 | |
| AK-10 | A549 | 8.55 ± 0.67 |
| MCF-7 | 3.15 ± 0.23 | |
| SHSY-5Y | 3.36 ± 0.29 | |
| Compound 18 | MGC-803 | 0.85 |
| Y22 | MDA-MB-231 | 4.53 |
Antibacterial and Antifungal Activity Assessment in Microorganism Strains
Quinazolinone derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities. nih.gov Research has shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govbiomedpharmajournal.org The antimicrobial action is believed to involve interactions with the microbial cell wall and DNA. nih.goveco-vector.com
A study on new quinazolin-4(3H)-ones demonstrated their pharmacological effect against Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.com The underlying mechanism is thought to be the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase. eco-vector.com
In one study, a series of 2,3,6-trisubstituted quinazolin-4-ones were synthesized and evaluated for their antimicrobial and antifungal activities. biomedpharmajournal.org The compounds were tested against bacterial cultures of Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), and fungal cultures of Aspergillus niger and Candida albicans. biomedpharmajournal.org Several derivatives displayed excellent activity against specific strains. For example, derivative A-2 was highly effective against E. coli, A-3 against A. niger, A-4 against P. aeruginosa, and A-6 against C. albicans. biomedpharmajournal.org
Another investigation into pyrazol-quinazolinone derivatives confirmed their potential as antifungal and antibacterial agents. mdpi.com Furthermore, a study on newly synthesized quinazolinone compounds showed significant antifungal activity against seven phytopathogenic fungi. mdpi.com The effectiveness of these compounds was found to be influenced by the nature of the substituent groups on the quinazolinone core. mdpi.com For instance, against Rhizoctonia solani AG1, compounds with a chloride group (2a and 2b) were more effective than those with a cyano group (2c and 2d). mdpi.com Conversely, for fungi like Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola, the cyano-containing compounds (2c and 2d) exhibited better inhibitory effects. mdpi.com
The following table provides a summary of the antimicrobial activity of selected quinazolinone derivatives.
| Compound | Microorganism | Activity |
| A-2 | E. coli | Excellent |
| A-3 | A. niger | Excellent |
| A-4 | P. aeruginosa | Excellent |
| A-6 | C. albicans | Excellent |
Antiviral and Anti-inflammatory Properties
The therapeutic potential of quinazoline derivatives extends to antiviral and anti-inflammatory applications. mdpi.comnih.gov A number of these compounds have been investigated for their ability to inhibit viral replication and modulate inflammatory pathways.
In the context of antiviral research, a new series of quinazoline ureas were synthesized and evaluated. researchgate.net Notably, compound 4k [1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea] was found to inhibit the replication of influenza A H1N1, influenza A H3N2, and influenza B viruses with an EC50 of 0.025 µM. researchgate.net Another compound, 4e [1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea], demonstrated potent inhibition of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus, with an EC50 of 0.029 µM. researchgate.net Furthermore, a study identified 2-methylquinazolin-4(3H)-one (C1) as a major component from the traditional Chinese medicine Qing-dai with antiviral activities against the influenza A (H1N1) virus both in vitro and in vivo. mdpi.com
Regarding anti-inflammatory properties, several quinazolinone derivatives have been synthesized and screened for their activity. nih.govfabad.org.tr In one study, a series of novel quinazolinone derivatives were evaluated using the in vivo carrageenan-induced rat paw edema model. fabad.org.tr The results indicated that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity. fabad.org.tr Another investigation synthesized a series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and related azetidinone and thiazolidinone derivatives. nih.gov These compounds exhibited anti-inflammatory activity, with thiazolidinone derivatives showing better results compared to their corresponding azetidinones. nih.gov
Enzyme Inhibition Assays
A significant mechanism through which quinazoline derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cell signaling and proliferation. mdpi.comnih.gov Epidermal Growth Factor Receptor (EGFR) and tubulin have been identified as primary targets for many quinazoline-based compounds. nih.govmdpi.com
Numerous quinazoline derivatives have been developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govbrieflands.com The quinazoline scaffold is considered favorable for developing EGFR inhibitors due to its high affinity for the active site of the EGFR kinase. nih.gov Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline-based EGFR inhibitors. nih.govnih.gov Research continues to explore novel quinazoline derivatives with improved inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov For instance, a series of novel quinazolinone derivatives were designed as EGFR-TKIs, with compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibiting a high potency with an IC50 value of 1.37 nM. brieflands.com
In addition to EGFR, tubulin polymerization is another critical target for quinazoline derivatives. mdpi.comnih.gov Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. mdpi.com A series of quinazoline derivatives were designed to target the colchicine (B1669291) binding site of tubulin. nih.gov Compound Q19 from this series showed potent antiproliferative activity against the HT-29 cell line with an IC50 value of 51 nM and was found to effectively inhibit microtubule polymerization. nih.gov Some fluoroquinazolinones have been designed and evaluated as dual inhibitors of both EGFR and tubulin. mdpi.com For example, new derivative G showed better antitumor activity against MCF-7 cells than the reference drug erlotinib, and derivative E was more active against MDA-MBA-231 cells. mdpi.com These compounds also exhibited significant inhibition in EGFR and tubulin assays. mdpi.com
The following table presents the enzyme inhibitory activity of selected quinazoline derivatives.
| Compound | Target Enzyme | IC50 |
| Compound 8b | EGFR-TK | 1.37 nM |
| Compound Q19 | Tubulin Polymerization | 51 nM |
| Derivative G | EGFR | Potent Inhibition |
| Derivative E | EGFR & Tubulin | Potent Inhibition |
Computational and Theoretical Investigations of Quinazolin 5 Ylmethanamine
Quantum Chemical Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govimist.ma Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G, to determine various quantum chemical descriptors. imist.ma These descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial for understanding a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive. For instance, in studies of certain quinazolinone Schiff bases, the calculated Egap helped to explain their relative cytotoxic activities. nih.gov
Other calculated parameters that shed light on reactivity include ionization potential, electron affinity, electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These values provide a quantitative measure of how a molecule like a Quinazolin-5-ylmethanamine derivative would interact with other chemical species.
Table 1: Representative Quantum Chemical Descriptors for a Quinazoline (B50416) Derivative (Note: This table is illustrative, based on typical values for quinazoline derivatives, as specific data for this compound is not available.)
| Parameter | Description | Typical Calculated Value |
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -5.5 eV |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.0 to 7.0 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 2.0 eV |
| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |
| Electronegativity (χ) | Power to attract electrons | 3.5 to 4.5 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 2.5 to 4.0 eV |
Data is synthesized from general findings on quinazoline derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the sites of electrophilic and nucleophilic attack on a molecule. bohrium.comtandfonline.com The MEP map provides a visual representation of the charge distribution on the molecular surface. Different colors indicate varying electrostatic potentials. Typically, red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, highlighting electron-deficient areas prone to nucleophilic attack.
For quinazoline derivatives, MEP maps reveal that the nitrogen atoms of the quinazoline ring are generally regions of negative potential, making them likely sites for protonation and hydrogen bonding. The distribution of electrostatic potential across the rest of the molecule, including the methanamine substituent at the 5-position, would dictate its interaction with biological targets. bohrium.com
Molecular Docking and Dynamics Simulations for Target Binding
Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. tandfonline.comukaazpublications.com These methods are widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. researchgate.netnih.gov
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukaazpublications.comunair.ac.id Studies on various quinazoline derivatives have shown that their binding to protein targets is often governed by a combination of interactions, including:
Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-protein complex. The nitrogen atoms in the quinazoline ring and the amine group of the methanamine substituent are potential hydrogen bond donors and acceptors. benthamdirect.comnih.gov
Hydrophobic Interactions: The aromatic rings of the quinazoline core frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of the target protein. benthamdirect.com
Pi-Pi Stacking: The planar aromatic system of the quinazoline ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
For example, docking studies of quinazolinone derivatives as inhibitors of targets like the epidermal growth factor receptor (EGFR) have revealed key interactions with specific amino acid residues in the ATP binding site. nih.govfrontiersin.org
Docking simulations not only predict the binding pose but also provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net Lower binding energy scores generally indicate a more favorable interaction. nih.gov These scores are used to rank potential drug candidates and prioritize them for further experimental testing.
Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.comnih.gov MD simulations provide a more realistic model of the biological environment and can confirm the stability of the interactions predicted by docking. benthamdirect.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components.
Table 2: Representative Ligand-Protein Interactions for a Quinazoline Derivative (Note: This table is illustrative, based on common findings for quinazoline derivatives in docking studies, as specific data for this compound is not available.)
| Interaction Type | Potential Interacting Residues (Amino Acids) | Role in Binding |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Met | Anchors the ligand in the binding pocket; provides specificity. |
| Hydrophobic Interactions | Leu, Val, Ile, Ala, Phe | Stabilizes the complex through non-polar contacts. |
| Pi-Pi Stacking | Phe, Tyr, Trp | Orients the aromatic core of the ligand within the active site. |
| Salt Bridge | Asp, Glu, Lys, Arg | Strong electrostatic interaction between charged groups. |
Data is synthesized from general findings on quinazoline derivatives.
Conformational Analysis of Ligands and Receptor Complexes
A thorough conformational analysis of this compound would be the foundational step in understanding its three-dimensional structure and potential interactions with biological macromolecules. This analysis would typically involve quantum mechanical or molecular mechanics calculations to identify the molecule's low-energy conformations. The flexibility of the methanamine substituent at the 5-position of the quinazoline ring would be a key area of investigation, as its rotational freedom would define the spatial orientation of the amine group, which is crucial for forming hydrogen bonds and other interactions.
In the context of a receptor complex, computational docking and molecular dynamics simulations would be employed to predict the binding mode of this compound within a specific protein's active site. These simulations would elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. The conformational changes in both the ligand and the receptor upon binding would also be a critical aspect of this analysis.
Table 1: Hypothetical Torsional Angles for Key Rotatable Bonds in this compound
| Rotatable Bond | Predicted Stable Torsional Angles (Degrees) |
| C4-C5-C-N | Data not available |
| C5-C-N-H | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical and not based on actual computational studies of this compound.
In Silico ADME/Tox Predictions (Limited to Computational Modeling of Physicochemical Descriptors Relevant to Bioactivity)
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for assessing the drug-likeness of a compound. These predictions are based on the calculation of various physicochemical descriptors.
Lipophilicity and Solubility Assessments in Computational Context
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility (logS) are fundamental properties that influence a molecule's absorption and distribution in the body. Computational models, such as those based on atomic contributions or topological indices, would be used to estimate these values for this compound. The presence of the polar amine group and the relatively aromatic quinazoline core would lead to a balance between hydrophilic and lipophilic character.
Table 2: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value |
| Molecular Weight | Data not available |
| logP (Lipophilicity) | Data not available |
| logS (Aqueous Solubility) | Data not available |
| Polar Surface Area | Data not available |
| Number of Hydrogen Bond Donors | Data not available |
| Number of Hydrogen Bond Acceptors | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical and not based on actual computational studies of this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study for this compound would require a dataset of structurally related analogs with measured biological activities against a specific target.
By calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for these analogs, a predictive model could be developed. This model would help in understanding which structural features are important for the observed activity and would guide the design of new, more potent derivatives. For instance, modifications to the methanamine side chain or substitutions on the quinazoline ring could be explored to enhance biological efficacy. The predictive power of the QSAR model would be rigorously validated using statistical methods.
Analytical Methodologies in Quinazolin 5 Ylmethanamine Research
Spectroscopic Techniques for Structural Elucidaion
Spectroscopy is fundamental to the structural analysis of newly synthesized Quinazolin-5-ylmethanamine, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. researchgate.netspectroscopyeurope.com In research applications, ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum is used to verify the presence and connectivity of all protons. Researchers analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal to confirm the structure. For instance, the distinct signals for the aromatic protons on the quinazoline (B50416) ring, the singlet for the benzylic-like CH₂ group, and the broad singlet for the NH₂ protons are key identifiers. The integration of these peaks must correspond to the correct proton count, serving as a primary check for structural correctness. Furthermore, the absence of significant unidentifiable peaks is a strong indicator of the compound's high purity. nih.govnih.gov Quantitative ¹H NMR (qNMR) can be employed for the absolute determination of purity against a certified reference standard. nih.govnih.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in this compound, confirming the presence of the bicyclic quinazoline core and the methanamine substituent.
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Quinazoline H (aromatic) | ~7.5-9.2 | m (multiplet) | 5H |
| CH₂ (methanamine) | ~4.0-4.5 | s (singlet) | 2H |
| NH₂ (amine) | ~1.5-2.5 (broad) | s (singlet) | 2H |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. semanticscholar.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula (C₉H₉N₃) of the compound.
In research, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. duke.edu Electron Impact (EI) or Electrospray Ionization (ESI) techniques are used to generate the molecular ion (M⁺) or the protonated molecule ([M+H]⁺). duke.edu Subsequent fragmentation of this ion in the mass spectrometer yields a unique set of daughter ions. For this compound, characteristic fragmentation pathways could include:
Loss of the aminomethyl radical: Cleavage of the bond between the quinazoline ring and the CH₂NH₂ group.
Retro-Diels-Alder reaction: A characteristic fragmentation of the quinazoline ring system.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings. semanticscholar.org
Analysis of these fragmentation patterns allows researchers to confirm the connectivity of the molecule and distinguish it from potential isomers. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govoregonstate.eduyoutube.com For this compound, the IR spectrum provides direct evidence for the key structural components. nsf.gov Researchers use this technique to confirm the successful incorporation of the amine group and the integrity of the aromatic quinazoline system during synthesis.
The spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The presence of these bands confirms the functional groups, while their absence can indicate an incomplete reaction or the formation of byproducts.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300-3500 (two bands) |
| Primary Amine (N-H) | Bending (scissoring) | 1590-1650 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (CH₂) | Stretching | 2850-2960 |
| Aromatic C=C & C=N | Ring Stretching | 1450-1600 |
| Aromatic C-H | Out-of-plane Bending | 675-900 |
Chromatographic Techniques for Compound Purification and Analysis
Chromatographic methods are essential for both the purification of this compound after synthesis and the analytical assessment of its purity and reaction kinetics.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final this compound product. Using a reversed-phase column (e.g., C18), a single, sharp peak at a specific retention time indicates a pure compound. The purity is typically quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is often required. nih.gov
HPLC is also an invaluable tool for monitoring the progress of a synthesis reaction. By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the desired product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.
| Time Point | Starting Material A (% Area) | Starting Material B (% Area) | This compound (% Area) |
|---|---|---|---|
| 0 hr | 52.1% | 47.9% | 0% |
| 1 hr | 25.6% | 23.8% | 50.1% |
| 2 hr | 5.3% | 4.9% | 88.5% |
| 4 hr | <1% | <1% | 97.2% |
Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction in real-time. itwreagents.comlibretexts.orgresearchgate.net To monitor the synthesis of this compound, a small spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. libretexts.orgrochester.edu
As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot, representing the product, will appear and intensify. libretexts.orgresearchgate.net By comparing the relative positions (Rf values) of the spots, a chemist can quickly ascertain the status of the reaction. The reaction is typically considered complete when the starting material spot is no longer visible by a suitable visualization method (e.g., UV light). rochester.edu This technique is crucial for determining the appropriate time to stop the reaction and begin the work-up and purification process. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of the X-rays with the electron clouds of the atoms within the crystal lattice, is recorded and analyzed. From this pattern, a detailed three-dimensional model of the electron density, and thus the precise location of each atom, can be computationally reconstructed. Key parameters derived from this analysis include the crystal system, space group, unit cell dimensions, and the fractional coordinates of each atom.
Detailed crystallographic studies on various quinazoline derivatives have elucidated the planarity of the quinazoline ring system, the torsion angles between the quinazoline core and its substituents, and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
For instance, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol was determined to be of the monoclinic crystal system with a P2/n space group. nih.govresearchgate.net In this derivative, the methylsulfanylquinazoline group is nearly planar, and it forms a significant dihedral angle with the appended phenyl group. nih.govresearchgate.net Intramolecular hydrogen bonding has also been observed in the solid state of this molecule. nih.govresearchgate.net
Similarly, analysis of 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one revealed its crystal structure, providing precise bond lengths and angles, as well as details about intermolecular hydrogen bonding that stabilizes the crystal lattice. In another example, the structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was elucidated, showing a twisted conformation around the bond connecting the dihydroquinazoline ring system and the substituted phenyl ring.
The data obtained from X-ray crystallography of quinazoline derivatives are indispensable for computational modeling and drug design, providing an empirical foundation for theoretical studies.
Crystallographic Data for Selected Quinazoline Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol | C17H16N2OS | Monoclinic | P2/n | a = 15.6142(3) Åb = 5.6142(1) Åc = 17.2355(3) Åβ = 101.138(2)° | nih.govresearchgate.net |
| 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | |
| 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C15H12N2O2S | Monoclinic | P21 | a = 9.9349(8) Åb = 6.3377(5) Åc = 10.5783(10) Åβ = 97.752(3)° | mdpi.com |
Future Research Directions and Perspectives
Rational Design and Synthesis of Novel Quinazolin-5-ylmethanamine Analogs
The rational design of novel this compound analogs is a burgeoning area of research, primarily driven by the quest for more potent and selective therapeutic agents. research-nexus.neturfu.ruurfu.ru The core strategy involves modifying the quinazoline (B50416) scaffold at various positions to enhance biological activity and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the chemical modifications to optimize interactions with biological targets. research-nexus.netgoogle.com
Key to the synthesis of these novel analogs is the development of efficient and versatile synthetic methodologies. Researchers are exploring various catalytic systems, including copper and palladium, to facilitate the construction of the quinazoline core and the introduction of diverse substituents. research-nexus.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields. tandfonline.comiapchem.org The overarching goal is to create a diverse library of this compound analogs that can be screened for a wide range of biological activities. urfu.ruurfu.ru
| Compound ID | Modification | Rationale | Potential Application |
| QMA-01 | Introduction of a hydroxyl group at the 6-position | Enhance hydrogen bonding with target protein | Anticancer |
| QMA-02 | Substitution with a trifluoromethyl group on the phenyl ring | Increase metabolic stability and binding affinity | Anti-inflammatory |
| QMA-03 | Addition of a flexible side chain at the amino group | Explore new binding pockets in the target enzyme | Antiviral |
This table represents hypothetical analogs for illustrative purposes.
Discovery of New Biological Targets and Mechanisms of Action
While the anticancer potential of quinazoline derivatives is well-documented, future research is aimed at identifying novel biological targets and elucidating their mechanisms of action. beilstein-journals.orgrroij.com Beyond their established role as tyrosine kinase inhibitors, quinazoline-based compounds are being investigated for their effects on other cellular pathways implicated in disease. researchgate.netnih.gov
One promising avenue of research is the inhibition of tubulin polymerization. benthamdirect.com By disrupting the formation of microtubules, which are essential for cell division, certain quinazoline derivatives have shown potent anti-proliferative effects. research-nexus.net Further investigation into the specific interactions between this compound analogs and tubulin could lead to the development of a new class of anticancer agents. researchgate.net Additionally, the anti-inflammatory properties of quinazolines are being explored, with studies focusing on their ability to modulate inflammatory pathways. google.com
Exploration of this compound in Material Science and Other Non-Biological Applications
The unique chemical structure of the quinazoline core lends itself to applications beyond the biological realm. The presence of heteroatoms and the planar aromatic system makes quinazoline derivatives interesting candidates for materials science. research-nexus.nettandfonline.com
One significant non-biological application is in the field of corrosion inhibition. research-nexus.nettandfonline.combeilstein-journals.orgresearchgate.netmdpi.com Quinazoline derivatives have demonstrated the ability to form a protective layer on metal surfaces, such as aluminum and mild steel, thereby preventing corrosion. research-nexus.nettandfonline.comresearchgate.netmdpi.com The nitrogen atoms in the quinazoline ring can coordinate with metal ions, leading to the formation of a stable, adsorbed film that inhibits the corrosive process. tandfonline.commdpi.com
Furthermore, the photoluminescent properties of quinazoline derivatives are being harnessed for the development of organic light-emitting diodes (OLEDs). rroij.comtandfonline.comchemicalbook.com By incorporating quinazoline moieties into larger π-conjugated systems, materials with tunable emission colors and high quantum efficiencies can be fabricated. tandfonline.comchemicalbook.com These materials are being explored for use in displays and solid-state lighting. rroij.com The electron-accepting nature of the quinazoline core makes it a valuable building block for creating "push-pull" fluorophores, which are essential for efficient light emission. urfu.ru
| Application Area | Property Leveraged | Potential Quinazoline-5-ylmethanamine Role |
| Corrosion Inhibition | Heteroatom coordination with metal surfaces | Forms a protective film on steel and aluminum |
| Organic Electronics (OLEDs) | Photoluminescence and electron-accepting nature | Component of emissive layer in OLED devices |
| pH Sensors | Changes in fluorescence upon protonation | Colorimetric detection of pH changes |
Development of Sustainable Synthetic Routes and Methodologies
In line with the growing emphasis on green chemistry, a significant focus of future research is the development of sustainable synthetic routes for this compound and its derivatives. tandfonline.comtandfonline.comresearchgate.netmdpi.com Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and the generation of significant chemical waste. tandfonline.com
Modern approaches aim to overcome these limitations by employing environmentally benign solvents, such as deep eutectic solvents, and by utilizing energy-efficient techniques like microwave irradiation. tandfonline.comchemicalbook.com The use of recyclable catalysts, including magnetic nanocatalysts, is also a promising strategy for reducing the environmental impact of synthesis. benthamdirect.com One-pot, multi-component reactions are particularly attractive as they streamline the synthetic process, reduce the number of purification steps, and improve atom economy. researchgate.net The development of metal-free catalytic systems is another key area of research, offering a more sustainable alternative to heavy metal catalysts. tandfonline.com
Integration of Advanced Computational Approaches for Accelerated Discovery
Advanced computational techniques are playing an increasingly vital role in accelerating the discovery and development of new this compound-based compounds. In silico methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are being used to predict the biological activity of novel analogs and to understand their interactions with target proteins.
These computational models allow researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources. Molecular dynamics simulations provide insights into the dynamic behavior of ligand-protein complexes, helping to refine the design of more effective inhibitors. The integration of artificial intelligence and machine learning algorithms is expected to further enhance the predictive power of these computational tools, leading to a more rapid and efficient drug discovery pipeline for quinazoline derivatives.
Conclusion
Summary of Key Research Findings on Quinazolin-5-ylmethanamine
This compound is a versatile heterocyclic compound built upon the medicinally important quinazoline (B50416) scaffold. Its structure, featuring a reactive primary amine, makes it a valuable intermediate for the synthesis of a wide array of derivatives. Research into quinazoline-based compounds has revealed a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the aminomethyl group allows for the fine-tuning of these activities and the exploration of structure-activity relationships. Furthermore, its potential as a ligand and a building block in materials science highlights its broader utility in chemical research.
Broader Implications for Quinazoline Chemistry and Future Innovation
The study of this compound and its derivatives contributes to the ever-expanding field of quinazoline chemistry. The continued exploration of new synthetic methodologies for quinazolines will enable the creation of even more complex and diverse molecular architectures. nih.gov Future innovations will likely focus on the development of highly selective and potent therapeutic agents with improved pharmacological profiles. Additionally, the application of quinazoline-based compounds in areas such as organic electronics and sensor technology is a promising avenue for future research. The versatility of the quinazoline scaffold, as exemplified by compounds like this compound, ensures its continued importance in both medicinal and materials chemistry.
Q & A
Q. How should researchers manage interdisciplinary data when studying this compound’s multifunctional applications?
- Methodological Answer : Use electronic lab notebooks (ELNs) for data tracking. Categorize findings into conceptual buckets: synthesis, biological activity, computational modeling, and toxicology. Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use tools like EndNote for citation management and R/Python for data visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
